3-Aminophenol hydrochloride
Overview
Description
3-Aminophenol hydrochloride, also known as 3-hydroxyaniline hydrochloride, is an organic compound with the chemical formula C6H8ClNO. It is the hydrochloride salt of 3-aminophenol, which is an aromatic amine and a phenol. This compound is typically found as white prisms and is known for its stability when exposed to air, unlike its isomers 2-aminophenol and 4-aminophenol .
Mechanism of Action
Target of Action
3-Aminophenol hydrochloride is an organic compound with the chemical formula C6H8ClNO .
Biochemical Pathways
It is known that 3-aminophenol can be prepared by caustic fusion of 3-aminobenzenesulfonic acid (ie, heating with NaOH to 245 °C for 6 hours) or from resorcinol via a substitution reaction with ammonium hydroxide .
Result of Action
One of the most relevant applications of the substance is the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes (eg, rhodamine B) . Other uses for the compound include hair dye colorants and stabilizers for chlorine-containing thermoplastics .
Action Environment
It is known that the compound is a white orthorhombic crystal and has a melting point of 120 to 124 °C . These properties suggest that the compound’s stability and efficacy could be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
3-Aminophenol hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes such as peroxidases and cytochrome P450, which facilitate its oxidation and subsequent reactions . The compound can form hydrogen bonds and participate in nucleophilic substitution reactions due to its amino and hydroxyl groups. These interactions are crucial for its role in the synthesis of fluorescent dyes and pharmaceuticals .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes related to antioxidant defense mechanisms . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of reactive oxygen species (ROS) and other metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis . The compound also undergoes redox cycling, generating ROS that can lead to oxidative damage in cells . These interactions result in changes in gene expression and enzyme activity, contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and alterations in cellular function . These temporal effects are important for understanding its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently . At higher doses, it can cause adverse effects such as methemoglobinemia and oxidative damage to tissues . These dosage-dependent effects are critical for determining safe levels of exposure and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation by cytochrome P450 enzymes to form quinone imine intermediates, which can further react with glutathione and other cellular nucleophiles . These metabolic reactions are essential for its detoxification and excretion. The compound’s metabolism also affects the levels of various metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its amphipathic nature and may also be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm but can also be found in organelles such as mitochondria and the endoplasmic reticulum . These localizations are important for its activity and function, as they determine the sites of its biochemical interactions and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminophenol hydrochloride can be synthesized through the reduction of 3-nitrophenol or via substitution reactions involving resorcinol and ammonium hydroxide . The reduction process typically involves the use of reducing agents such as iron or tin in the presence of hydrochloric acid.
Industrial Production Methods: In industrial settings, this compound is often produced by the caustic fusion of 3-aminobenzenesulfonic acid, which involves heating with sodium hydroxide at high temperatures (around 245°C) for several hours . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Aminophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: Unlike its isomers, 3-aminophenol is relatively stable and does not easily oxidize.
Reduction: It can be reduced to form other derivatives, such as 3-aminophenol itself.
Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents are used, but the compound’s stability makes this less common.
Reduction: Reducing agents like iron or tin in hydrochloric acid are commonly used.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Oxidation: Minimal oxidation products due to stability.
Reduction: 3-aminophenol.
Substitution: Various halogenated derivatives and other substituted phenols.
Scientific Research Applications
3-Aminophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the preparation of various biochemical reagents.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including tuberculostatic agents.
Comparison with Similar Compounds
2-Aminophenol:
4-Aminophenol: Known for its use in the synthesis of paracetamol (acetaminophen), it is less stable than 3-aminophenol.
Uniqueness of 3-Aminophenol Hydrochloride:
Properties
IUPAC Name |
3-aminophenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBCSMXGLXAXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892453 | |
Record name | Phenol, 3-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-81-0 | |
Record name | Phenol, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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